2,2'-(Cyclopropane-1,1-diyl)diacetic acid
Overview
Description
2,2’-(Cyclopropane-1,1-diyl)diacetic acid is an organic compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol It is characterized by the presence of a cyclopropane ring substituted with two acetic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Cyclopropane-1,1-diyl)diacetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations to introduce the acetic acid moieties. One common method involves the reaction of cyclopropane derivatives with reagents such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 2,2’-(Cyclopropane-1,1-diyl)diacetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Cyclopropane-1,1-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce diols.
Scientific Research Applications
2,2’-(Cyclopropane-1,1-diyl)diacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’-(Cyclopropane-1,1-diyl)diacetic acid exerts its effects depends on its interactions with molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The acetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 1,1-Cyclopropanediacetic acid
- 2,2’-(Cyclopentane-1,1-diyl)diacetic acid
- 1,1-Cyclohexanediacetic acid
Comparison: 2,2’-(Cyclopropane-1,1-diyl)diacetic acid is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to its cyclopentane and cyclohexane analogs. The strained three-membered ring in cyclopropane derivatives often leads to higher reactivity and different reaction pathways compared to the more stable five- and six-membered rings in cyclopentane and cyclohexane derivatives .
Properties
IUPAC Name |
2-[1-(carboxymethyl)cyclopropyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-5(9)3-7(1-2-7)4-6(10)11/h1-4H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHPDQRRMAKLIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501524 | |
Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70197-77-2 | |
Record name | 2,2'-(Cyclopropane-1,1-diyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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